2-Chlor-1-(5-Methoxy-1H-indol-3-yl)ethanon

Übersicht

Beschreibung

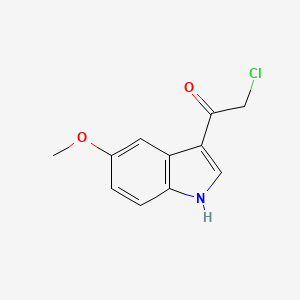

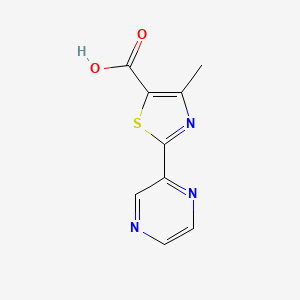

“2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” is an organic compound with the molecular formula C11H10ClNO2 . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of “2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” consists of an indole ring attached to a ketone group via an ethane bridge, with a chlorine atom attached to the second carbon of the ethane bridge . The indole ring also has a methoxy group attached to the 5th carbon .Chemical Reactions Analysis

In a study, “2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” was used as a key intermediate in the synthesis of 5-Methoxyindole conjugated with aniline and substituted anilines by base-catalyzed condensation reaction .Physical And Chemical Properties Analysis

“2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” has an average mass of 223.656 Da and a monoisotopic mass of 223.040009 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Synthese von Alkaloidderivaten

Alkaloide sind eine Gruppe natürlich vorkommender chemischer Verbindungen, die meist basische Stickstoffatome enthalten. Die Indol-Einheit von 2-Chlor-1-(5-Methoxy-1H-indol-3-yl)ethanon ist eine weit verbreitete Struktur in vielen Alkaloiden. Forscher nutzen diese Verbindung für die Synthese neuartiger Alkaloidderivate, die für die Entwicklung neuer Medikamente von Bedeutung sind .

Krebsforschung

Indol-Derivate, wie z. B. This compound, haben in der Krebsforschung vielversprechend gewirkt. Diese Verbindungen können verwendet werden, um Moleküle zu erzeugen, die gezielt Krebszellen angreifen, was möglicherweise zu neuen Behandlungsmethoden und Therapien führt .

Anti-mikrobielle Aktivität

Die strukturelle Komplexität von Indol-Derivaten bietet sich für die Erforschung anti-mikrobieller Eigenschaften an. Wissenschaftliche Studien haben gezeigt, dass Modifikationen an der Indol-Struktur zu Verbindungen mit potenter anti-mikrobieller Aktivität führen können, die bei der Bekämpfung verschiedener bakterieller und Pilzinfektionen nützlich sind .

Antioxidative Eigenschaften

Indol-Derivate werden auch auf ihre antioxidativen Eigenschaften untersucht. Durch das Abfangen von freien Radikalen können diese Verbindungen zum Schutz von Zellen vor oxidativem Stress beitragen, der an zahlreichen Krankheiten beteiligt ist .

Entwicklung von Anti-HIV-Medikamenten

Der Kampf gegen HIV war ein wichtiger Forschungsbereich, und Indol-Derivate wurden als potenzielle Kandidaten für die Entwicklung von Anti-HIV-Medikamenten identifiziert. Ihre Fähigkeit, die Replikation des Virus zu hemmen, macht sie auf diesem Gebiet wertvoll .

Antivirale Mittel

Über HIV hinaus werden Indol-Derivate auf ihre breiteren antiviralen Eigenschaften untersucht. Sie wurden gegen eine Reihe von RNA- und DNA-Viren getestet und zeigten eine hemmende Aktivität, die zu neuen antiviralen Medikamenten führen könnte .

Entzündungshemmende Anwendungen

Die biologische Aktivität von Indol-Derivaten erstreckt sich auf entzündungshemmende Wirkungen. Diese Verbindungen können synthetisiert werden, um Medikamente zu entwickeln, die Entzündungen lindern, die ein häufiges Symptom bei vielen chronischen Erkrankungen sind .

Neuroprotektive Wirkungen

Indol-Derivate werden auf ihre neuroprotektiven Wirkungen untersucht. Sie könnten therapeutisches Potenzial bei neurodegenerativen Erkrankungen bieten, indem sie Neuronen vor Schäden schützen und die Gesundheit des Gehirns unterstützen .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . Others have been effective against the anti-HIV-1 activity .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some indole derivatives have shown high cytotoxic activity , suggesting that this compound may also have similar effects.

Action Environment

The broad-spectrum biological activities of indole derivatives suggest that they may be influenced by a variety of environmental factors .

Zukünftige Richtungen

The future directions for “2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone” and similar compounds could involve further exploration of their biological activities and therapeutic potential . Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Biochemische Analyse

Biochemical Properties

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are primarily mediated through binding to specific receptors or enzymes, leading to modulation of their activity.

Cellular Effects

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone may impact gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the expression of specific genes involved in cellular processes.

Molecular Mechanism

The molecular mechanism of action of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone involves its interaction with various biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been reported to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone may modulate gene expression by binding to DNA or interacting with transcription factors, resulting in changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolites may have different biological activities and can contribute to the overall effects observed in in vitro or in vivo studies. Additionally, the long-term exposure to 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone may result in adaptive cellular responses, such as changes in gene expression or protein activity.

Dosage Effects in Animal Models

The effects of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone can vary with different dosages in animal models. Studies have shown that indole derivatives exhibit dose-dependent effects, with higher doses often resulting in more pronounced biological activities . High doses of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone may also lead to toxic or adverse effects. For example, excessive doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal models . Therefore, it is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to undergo metabolic transformations, such as oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of the compound. For instance, the oxidation of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone by cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may contribute to its biological effects . Additionally, the conjugation of the compound with glucuronic acid or sulfate can facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution . For example, indole derivatives have been reported to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), which play a role in their cellular uptake and distribution . Additionally, the localization and accumulation of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone within specific tissues or organelles can influence its biological effects.

Subcellular Localization

The subcellular localization of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone can impact its activity and function. The compound may be targeted to specific compartments or organelles within the cell, where it can exert its effects . For instance, indole derivatives have been reported to localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and cellular context . The subcellular localization of 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone can be influenced by targeting signals or post-translational modifications, such as phosphorylation or acetylation .

Eigenschaften

IUPAC Name |

2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-7-2-3-10-8(4-7)9(6-13-10)11(14)5-12/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFUNASXZRQFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359010 | |

| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30030-91-2 | |

| Record name | 2-chloro-1-(5-methoxy-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B1362292.png)

![1-[4-(4-Methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B1362297.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B1362305.png)